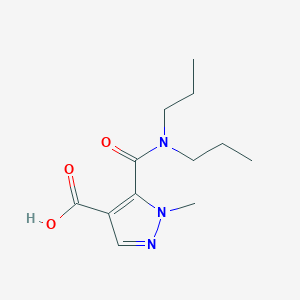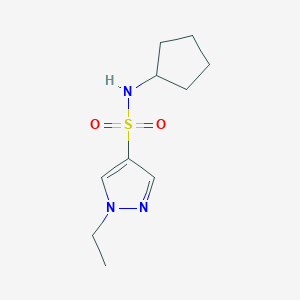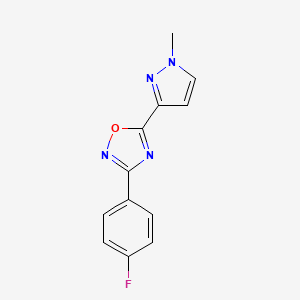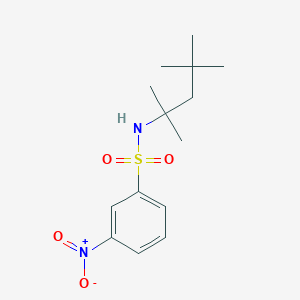
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid (DPCPX) is a selective antagonist of the adenosine A1 receptor. It is a pyrazole derivative that has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological processes.
作用机制
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid selectively blocks the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is coupled to G proteins, and its activation leads to the inhibition of adenylyl cyclase and the decrease in intracellular cAMP levels. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid blocks this inhibitory effect, leading to an increase in intracellular cAMP levels.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed in the body and plays a crucial role in various physiological processes. The blockade of the adenosine A1 receptor by 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to increase heart rate and blood pressure in animal models, indicating a potential role in the regulation of cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been shown to increase wakefulness and decrease slow-wave sleep in animal models, indicating a potential role in the regulation of sleep.
实验室实验的优点和局限性
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the selective blockade of this receptor without affecting other receptors. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid is also readily available and relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid may have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
未来方向
For the study of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid include the investigation of its potential therapeutic uses and the development of new and more potent adenosine A1 receptor antagonists.
合成方法
The synthesis of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with dipropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been widely used in scientific research to study the adenosine A1 receptor. It has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in various physiological processes such as sleep, pain, and cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been used in studies investigating the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease, epilepsy, and depression.
属性
IUPAC Name |
5-(dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-6-15(7-5-2)11(16)10-9(12(17)18)8-13-14(10)3/h8H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMARWEUYJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
